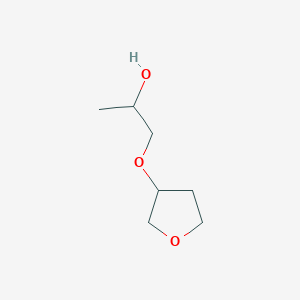
1-(Oxolan-3-yloxy)propan-2-ol
Descripción general
Descripción
1-(Oxolan-3-yloxy)propan-2-ol, also known as glyceryl 3-mono(oxolan-3-yloxy)propan-2-ol or GMOX, is a glycerol derivative. It has a molecular weight of 146.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-(Oxolan-3-yloxy)propan-2-ol is C7H14O3 . The InChI code is 1S/C7H14O3/c1-6(8)4-10-7-2-3-9-5-7/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis
1-(Oxolan-3-yloxy)propan-2-ol is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound and its analogs have been synthesized and evaluated for various biological activities including electrographic, antiarrhythmic, hypotensive, and spasmolytic activities. Their adrenolytic properties have been compared with known drugs like carvedilol, indicating their potential in cardiovascular therapy (Groszek et al., 2009).
Research into photoremovable protecting groups has explored derivatives related to "1-(Oxolan-3-yloxy)propan-2-ol" for their potential in photochemical applications, showcasing the versatility of this compound in synthetic chemistry (Literák et al., 2008).
Studies on new antidepressants beyond SSRIs have found 1-aryloxy-3-piperidinylpropan-2-ols, structurally similar to "1-(Oxolan-3-yloxy)propan-2-ol", to possess dual 5-HT1A receptor antagonism and serotonin reuptake inhibition, suggesting a promising avenue for psychiatric medication development (Takeuchi et al., 2003).
In the field of catalysis, the compound and its derivatives have been evaluated for their efficiency in oxidative processes, including cyclohexene oxidation. This highlights their potential as catalysts in organic synthesis, which could lead to more environmentally friendly and efficient chemical processes (Aktaş et al., 2013).
The anticancer potential of naftopidil analogs structurally related to "1-(Oxolan-3-yloxy)propan-2-ol" has been investigated, with one particular derivative showing promise against a range of human cancer cell lines. This opens up new possibilities for cancer treatment, highlighting the compound's relevance in medicinal chemistry (Nishizaki et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propiedades
IUPAC Name |
1-(oxolan-3-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-10-7-2-3-9-5-7/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHTMHKFJDEHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCOC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yloxy)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



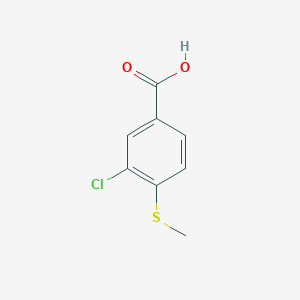
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
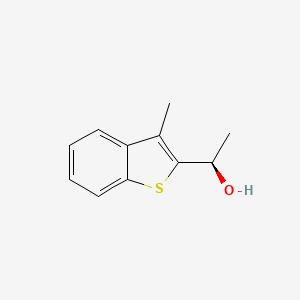
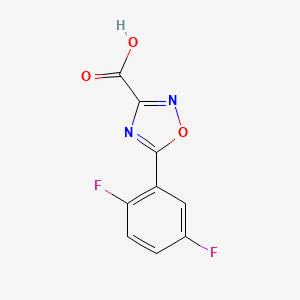
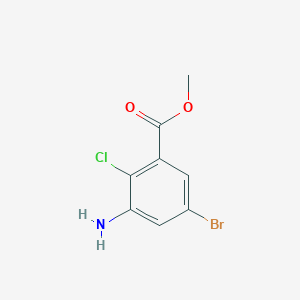
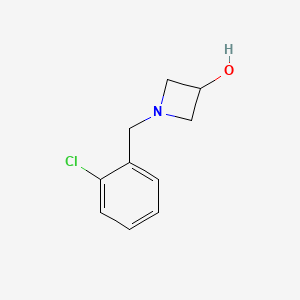
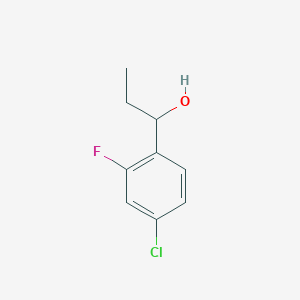
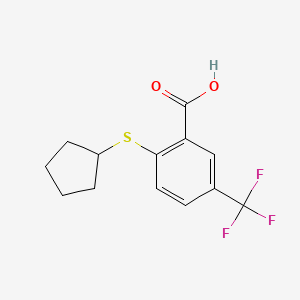
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
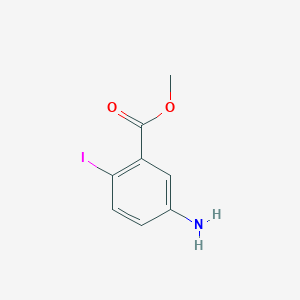
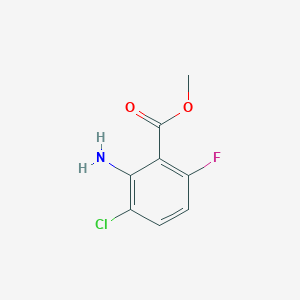
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)